[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide
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Overview
Description
[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide: is a chemical compound with the molecular formula C11H26BrN2O2S2 and a molecular weight of 348.37 g/mol . This compound is known for its ability to react rapidly and specifically with thiols to form mixed disulfides . It is commonly used in biochemical research to probe the structures of various receptor channels, such as the acetylcholine receptor channel and the gamma-aminobutyric acid (GABA) receptor channel .
Mechanism of Action
Target of Action
The primary targets of [7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide are proteins with thiol groups . It reacts rapidly and specifically with thiols to form mixed disulfides . This compound is used to probe the structures of the ACh receptor channel of the GABA A receptor channel and lactose permease .
Mode of Action
This compound interacts with its targets by forming mixed disulfides with thiols . This interaction leads to changes in the structure and function of the target proteins, which can affect their role in various biological processes .
Biochemical Pathways
It is known that this compound can affect the function of the ach receptor channel, the gaba a receptor channel, and lactose permease . These proteins play crucial roles in neurotransmission and nutrient transport, respectively .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target protein. For example, when it interacts with the ACh receptor channel or the GABA A receptor channel, it can affect neurotransmission . When it interacts with lactose permease, it can affect lactose transport .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide typically involves the reaction of 7-bromoheptane with trimethylamine to form 7-(Trimethylammonium)heptyl bromide . This intermediate is then reacted with methanethiosulfonate to yield the final product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation methods with scaled-up reaction conditions and optimized processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions, particularly with thiols, to form mixed disulfides.
Oxidation and Reduction Reactions: It can participate in redox reactions involving the sulfur atoms in its structure.
Common Reagents and Conditions:
Thiols: Reacts rapidly with thiols under mild conditions to form mixed disulfides.
Oxidizing Agents: Can be oxidized to form sulfoxides or sulfones.
Major Products:
Mixed Disulfides: Formed when reacting with thiols.
Sulfoxides and Sulfones: Formed under oxidative conditions.
Scientific Research Applications
Chemistry:
Biology:
- Employed in probing the structures of the acetylcholine receptor channel and the gamma-aminobutyric acid receptor channel .
- Utilized in the study of lactose permease .
Medicine:
Industry:
Comparison with Similar Compounds
- [2-(Trimethylammonium)ethyl] Methanethiosulfonate Bromide
- [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide
- [4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide
Uniqueness:
Biological Activity
[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide, a compound characterized by its unique trimethylammonium group, has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.
- Chemical Formula : C11H26BrNO2S2
- Molecular Weight : 305.36 g/mol
- CAS Number : 71752823
The primary biological activity of this compound is attributed to its ability to form mixed disulfides with thiols. This reaction is crucial for probing the structures of various proteins, including ion channels and receptors.
- Reactivity : The compound reacts specifically with thiol groups in proteins, leading to modifications that can alter protein function and signaling pathways.
- Target Proteins : It has been used to study the structure and function of the acetylcholine receptor (AChR) and GABA_A receptor channels, which are vital in neurotransmission and muscle contraction.
Biological Applications
-
Neuroscience Research :
- The compound is instrumental in understanding synaptic transmission and receptor dynamics.
- Case studies have shown that it can modulate the activity of neurotransmitter receptors, providing insights into neurological disorders.
-
Cellular Studies :
- Used in cell signaling studies to investigate the role of redox states in cellular processes.
- Its ability to modify thiols makes it a valuable tool for studying oxidative stress responses in cells.
-
Pharmacological Research :
- Investigated for potential therapeutic applications due to its influence on ion channel activity.
- Studies suggest that it may play a role in developing drugs targeting specific ion channels involved in various diseases.
Study 1: Modulation of Ion Channels
In a study examining the effects of this compound on the AChR, researchers found that the compound could selectively enhance channel conductance. This modulation suggests potential applications in treating conditions related to impaired synaptic transmission.
Study 2: Impact on Cellular Redox State
Another research effort focused on how this compound affects cellular redox states. The findings indicated that treatment with this compound led to increased oxidative stress markers, highlighting its role in studying oxidative damage mechanisms.
Comparative Analysis with Related Compounds
Compound Name | Structure | Biological Activity | Applications |
---|---|---|---|
[2-(Trimethylammonium)ethyl] Methanethiosulfonate Bromide | C6H16BrNO2S2 | Reacts with thiols | Probing AChR structure |
[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide | C9H20BrNO2S2 | Similar thiol reactivity | Ion channel studies |
Properties
IUPAC Name |
trimethyl(7-methylsulfonylsulfanylheptyl)azanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26NO2S2.BrH/c1-12(2,3)10-8-6-5-7-9-11-15-16(4,13)14;/h5-11H2,1-4H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIODFODBZUDCW-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCCSS(=O)(=O)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26BrNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858538 |
Source
|
Record name | 7-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylheptan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159174-26-1 |
Source
|
Record name | 7-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylheptan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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